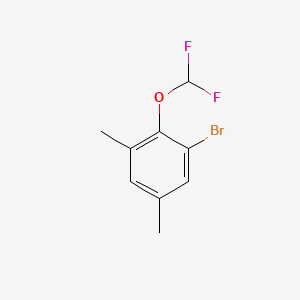
1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C9H9BrF2O It is a brominated aromatic compound that features both difluoromethoxy and dimethyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene typically involves the bromination of 2-(difluoromethoxy)-3,5-dimethylbenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: 2-(Difluoromethoxy)-3,5-dimethylbenzoic acid.
Reduction: 2-(Difluoromethoxy)-3,5-dimethylbenzene.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used to study the effects of brominated and fluorinated aromatic compounds on biological systems.
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The difluoromethoxy group can influence the reactivity and selectivity of these reactions through electronic and steric effects.
Comparison with Similar Compounds
- 1-Bromo-2-(trifluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)ethane
- 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Comparison: 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene is unique due to the presence of both difluoromethoxy and dimethyl groups on the benzene ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other brominated and fluorinated aromatic compounds. For example, the presence of the dimethyl groups can increase the compound’s hydrophobicity and influence its interactions with other molecules.
Properties
Molecular Formula |
C9H9BrF2O |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4,9H,1-2H3 |
InChI Key |
VZROKEOVLVHXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















